molecular formula C22H24N4O3 B2979443 2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034432-47-6

2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2979443
CAS No.: 2034432-47-6
M. Wt: 392.459
InChI Key: UBJBOLURSPLXFK-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile” is a complex organic molecule that contains several functional groups, including a morpholine ring, a piperidine ring, and a nitrile group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the morpholine and piperidine rings with the isonicotinonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The morpholine and piperidine rings would provide a degree of rigidity to the molecule, while the nitrile group would introduce polarity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups. For example, the presence of the nitrile group could make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Triazines and Related Products

In a study by Siddiqui and Stevens (1974), reactions of 3,4-dihydro-4-imino-1,2,3-benzotriazines with secondary amines like morpholine and piperidine were investigated. This research demonstrates the chemical versatility of compounds involving morpholine, which is structurally related to your compound of interest (Siddiqui & Stevens, 1974).

Novel Thiazole Derivatives Containing Morpholine Moiety

El-Hag-Ali (2010) synthesized novel thiazole derivatives containing a morpholine moiety. This study highlights the application of morpholine derivatives in the creation of new compounds with potential chemical and biological applications (El-Hag-Ali, 2010).

Os(V) Hydrazido Complexes

Huynh et al. (2000) examined the reaction between Os(VI) nitrido complexes and secondary amines, including morpholine and piperidine. This research provides insights into the chemical behavior of morpholine and piperidine derivatives in complex reactions (Huynh et al., 2000).

Histamine H3 Antagonists

Research by Dvorak et al. (2005) on 4-phenoxypiperidines, including morpholine derivatives, demonstrated their potential as potent histamine H3 antagonists. This study indicates the pharmacological applications of compounds structurally related to your compound (Dvorak et al., 2005).

Functionalization of sp(3) C-H Bonds

Shu et al. (2009) explored the functionalization of sp(3) C-H bonds adjacent to nitrogen using piperidine derivatives. This work is relevant for understanding the chemical reactivity and potential applications of piperidine-based compounds (Shu et al., 2009).

3-((Hetera)cyclobutyl)azetidines

Feskov et al. (2019) designed 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine and morpholine. This study contributes to the understanding of the structural and functional versatility of piperidine and morpholine derivatives (Feskov et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It’s possible that the different functional groups could interact with various biological targets, but this would need to be confirmed through experimental studies .

Properties

IUPAC Name

2-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c23-15-17-7-8-24-21(14-17)29-20-2-1-9-26(16-20)22(27)18-3-5-19(6-4-18)25-10-12-28-13-11-25/h3-8,14,20H,1-2,9-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJBOLURSPLXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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